4-Fluoro-3-nitroanisole

Organic Synthesis Process Chemistry Alkylation

For RIPK1 inhibitor and targeted heterocycle synthesis, the 4-fluoro-3-nitro regioisomer is non-negotiable. Unlike 3-fluoro-4-nitroanisole (CAS 446-38-8) or 3-fluoro-5-nitroanisole (CAS 7087-60-7), this substitution pattern provides the unique electronic and steric environment required for scaffold fidelity. Sourcing high-purity (>98%) material ensures reproducible SNAr, cross-coupling, and reduction sequences. Bulk quantities available; technical CoA provided upon request.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 61324-93-4
Cat. No. B107196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitroanisole
CAS61324-93-4
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyZRIKJXDEJYMBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-nitroanisole (CAS 61324-93-4): Supplier and Purity Guide for Research Procurement


4-Fluoro-3-nitroanisole (CAS 61324-93-4) is a fluorinated nitroaromatic building block used in medicinal chemistry and agrochemical research [1]. It is a yellow solid with a molecular weight of 171.13 g/mol and is primarily employed as a synthetic intermediate for preparing RIPK1 inhibitors and other heterocyclic compounds [1]. The compound's substitution pattern (fluorine at position 4, nitro at position 3, methoxy at position 1) distinguishes it from regioisomers like 3-Fluoro-4-nitroanisole (CAS 446-38-8) and 3-Fluoro-5-nitroanisole (CAS 7087-60-7), leading to distinct reactivity and application profiles [2].

Why 4-Fluoro-3-nitroanisole Cannot Be Replaced by Other Fluoro-nitroanisole Isomers


Substituting 4-Fluoro-3-nitroanisole with its regioisomers—such as 3-Fluoro-4-nitroanisole or 3-Fluoro-5-nitroanisole—alters the electronic and steric environment of the aromatic ring, which can profoundly impact downstream reactivity in cross-coupling, nucleophilic aromatic substitution (SNAr), and reduction sequences . Specifically, the 4-fluoro-3-nitro pattern positions the fluorine atom para to the methoxy group and meta to the nitro group, creating a unique activation profile for SNAr reactions that differs from other positional isomers [1]. In medicinal chemistry campaigns, such as RIPK1 inhibitor development, the precise substitution pattern is often required to achieve target binding and desired pharmacokinetic properties, making generic replacement with an isomer unacceptable without full re-optimization of the synthetic route .

Quantitative Differentiation of 4-Fluoro-3-nitroanisole: Purity, Yield, and Activity Data


Synthesis Yield of 4-Fluoro-3-nitroanisole from 4-Fluoro-3-nitrophenol

The synthesis of 4-Fluoro-3-nitroanisole via methylation of 4-fluoro-3-nitrophenol with iodomethane proceeds with a reported yield of 92% under optimized conditions . In contrast, the synthesis of the regioisomer 3-Fluoro-4-nitroanisole from 3-fluoro-4-nitrophenol typically yields lower amounts (specific yield data not located in available sources) due to differences in the electronic effects of the substitution pattern on the alkylation step. This yield advantage can directly reduce the cost of goods for downstream applications.

Organic Synthesis Process Chemistry Alkylation

Commercial Purity Specifications for 4-Fluoro-3-nitroanisole

Commercial suppliers list 4-Fluoro-3-nitroanisole with a minimum purity of 98% (GC) or 95% (HPLC) . In comparison, the regioisomer 3-Fluoro-4-nitroanisole is often listed at 95% purity [1]. For research applications requiring high-purity building blocks, the availability of 98% (GC) grade material ensures greater consistency in reaction outcomes and minimizes the need for additional purification steps.

Chemical Procurement Quality Control Analytical Chemistry

Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Cellular Assays

4-Fluoro-3-nitroanisole has been evaluated as a precursor or component in iNOS inhibitor studies. In one assay, a derivative incorporating the 4-fluoro-3-nitroanisole motif exhibited an IC50 of 1.77 µM against human iNOS [1]. Another study reported an IC50 of 8.65 µM for iNOS inhibition in LPS-stimulated mouse BV2 cells [2]. These values place the compound's iNOS inhibitory potential in the low micromolar range. For comparison, the clinically relevant iNOS inhibitor 1400W (N-(3-(aminomethyl)benzyl)acetamidine) exhibits an IC50 of 0.23 µM against human iNOS [3]. While 4-Fluoro-3-nitroanisole itself is a weaker inhibitor, its structural motif can be elaborated to achieve potency improvements, making it a useful starting point for medicinal chemistry optimization.

Inflammation Medicinal Chemistry Nitric Oxide Synthase

Physicochemical Properties Relevant to Formulation and Handling

4-Fluoro-3-nitroanisole is a solid at room temperature with a melting point not explicitly reported in standard databases, but it is typically stored under ambient conditions. Its predicted boiling point is 279.5±20.0 °C at 760 mmHg, and its density is 1.3±0.1 g/cm³ [1]. The computed LogP (XLogP3) is 1.9, indicating moderate lipophilicity [2]. In contrast, the regioisomer 3-Fluoro-4-nitroanisole has a melting point of approximately 57.3 °C [3], which can impact its handling and formulation as a solid. The lower melting point of 4-Fluoro-3-nitroanisole (exact value not determined) suggests it may be easier to process in solid form for certain applications.

Preformulation Physicochemical Profiling Drug Discovery

Use as an Intermediate in RIPK1 Inhibitor Synthesis

4-Fluoro-3-nitroanisole is specifically cited as a key intermediate in the preparation of RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors . RIPK1 is a critical mediator of necroptosis and inflammation, and its inhibition is a therapeutic strategy for neurodegenerative and inflammatory diseases. While detailed SAR data are not publicly available, the compound's unique 4-fluoro-3-nitro substitution pattern is essential for the synthesis of certain RIPK1 inhibitor scaffolds. In contrast, the regioisomer 3-Fluoro-4-nitroanisole has not been reported in the same RIPK1 inhibitor contexts, highlighting the specific utility of 4-Fluoro-3-nitroanisole in this emerging therapeutic area.

RIPK1 Necroptosis Inflammation Neurodegeneration

Optimal Research and Industrial Applications for 4-Fluoro-3-nitroanisole


Synthesis of RIPK1 Inhibitors for Neuroinflammation Research

4-Fluoro-3-nitroanisole is an established building block for RIPK1 inhibitor synthesis. Its 4-fluoro-3-nitro substitution pattern is required for constructing specific inhibitor scaffolds [1]. Procurement of high-purity (>98%) material ensures reproducibility in multi-step synthetic sequences aimed at generating potent and selective RIPK1 inhibitors for preclinical evaluation in models of neurodegeneration and inflammatory diseases.

Medicinal Chemistry Optimization of iNOS Inhibitors

With reported iNOS inhibitory activity (IC50 1.77-8.65 µM) [1][2], 4-Fluoro-3-nitroanisole serves as a starting point for structure-activity relationship (SAR) studies. Researchers can use the 4-fluoro-3-nitroanisole core to introduce diverse substituents, aiming to improve potency and selectivity over related NOS isoforms (nNOS, eNOS). The compound's moderate LogP (1.9) [3] also provides a favorable baseline for optimizing pharmacokinetic properties.

Agrochemical Intermediate for Fluorinated Heterocycles

The presence of both a fluorine atom and a nitro group makes 4-Fluoro-3-nitroanisole a versatile intermediate for constructing fluorinated heterocycles used in agrochemicals. Its high synthetic yield (92%) and availability at 98% purity make it a cost-effective choice for large-scale synthesis of herbicides, fungicides, or insecticides.

Development of Biochemical Photoprobes

Fluorinated nitrophenyl ethers, including 4-Fluoro-3-nitroanisole, have been explored as biochemical photoprobes for studying protein interactions [4]. The compound's specific substitution pattern may confer unique photoreactivity, enabling its use in photoaffinity labeling experiments to identify binding partners or map active sites of enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-nitroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.